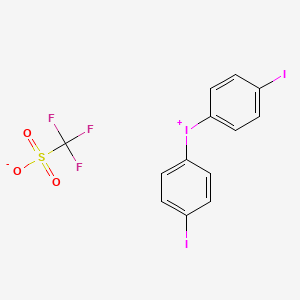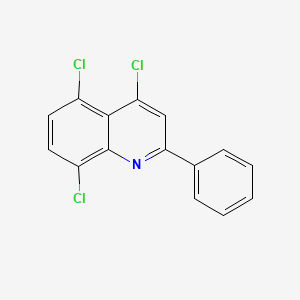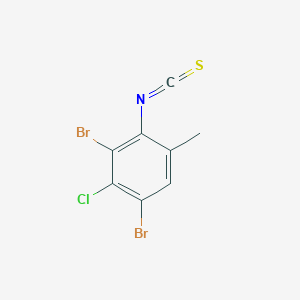![molecular formula C10H12ClN3O B13709544 O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)
O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD31729445 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31729445 typically involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. The synthetic routes often include:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions and improve efficiency.
Industrial Production Methods
In an industrial setting, the production of MFCD31729445 is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Continuous Flow Processes: Continuous flow processes are employed to ensure a steady production rate and consistent quality.
Purification Techniques: Advanced purification techniques, such as distillation and crystallization, are used to isolate and purify the final product.
化学反应分析
Types of Reactions
MFCD31729445 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert MFCD31729445 into other compounds with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
The reactions involving MFCD31729445 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of MFCD31729445 depend on the type of reaction and the conditions used. For example:
Oxidation: Oxidation can produce various oxygenated compounds.
Reduction: Reduction can yield different reduced forms of the compound.
Substitution: Substitution reactions can result in a wide range of substituted derivatives.
科学研究应用
MFCD31729445 has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: MFCD31729445 is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which MFCD31729445 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
属性
分子式 |
C10H12ClN3O |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
O-[(4-pyrazol-1-ylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c11-14-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8,11H2;1H |
InChI 键 |
HIVSXNONROZPSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CON.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)





![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
